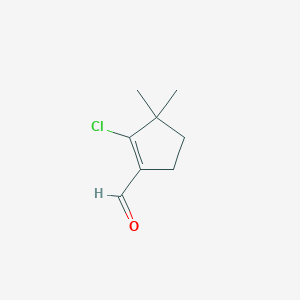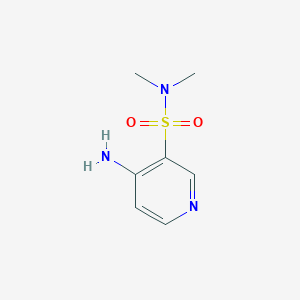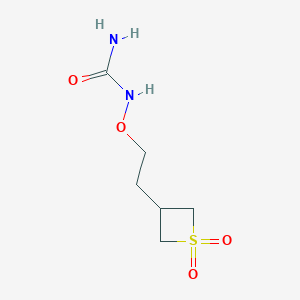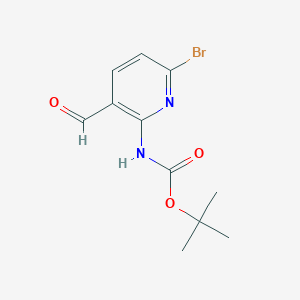
4-(1-Mercaptoureido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Mercaptoureido)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with mercaptoureido compounds under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring of reaction parameters to maintain consistency and quality . The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(1-Mercaptoureido)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonamides . These products have distinct properties and applications in different fields .
Scientific Research Applications
4-(1-Mercaptoureido)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Mercaptoureido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways . For instance, its inhibition of carbonic anhydrase enzymes leads to a decrease in the production of bicarbonate ions, which is crucial in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties and used in the synthesis of sulfa drugs.
4-Nitrobenzenesulfonamide: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
4-Chlorobenzenesulfonamide: Employed in the production of herbicides and other agrochemicals.
Uniqueness
4-(1-Mercaptoureido)benzenesulfonamide stands out due to its unique mercaptoureido group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C7H9N3O3S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-(4-sulfamoylphenyl)-1-sulfanylurea |
InChI |
InChI=1S/C7H9N3O3S2/c8-7(11)10(14)5-1-3-6(4-2-5)15(9,12)13/h1-4,14H,(H2,8,11)(H2,9,12,13) |
InChI Key |
XJWWTGVQJWVVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)N)S)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)


![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)

![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)


